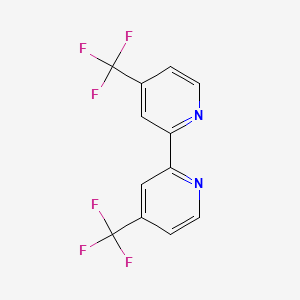

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOMEQIMPYKURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476648 | |

| Record name | 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142946-79-0 | |

| Record name | 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine, a fluorinated bipyridine derivative of significant interest in various fields of chemical research and development.

Core Physical Properties

This compound is a solid compound at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₆F₆N₂ | [2][3] |

| Molecular Weight | 292.18 g/mol | [1][3] |

| Appearance | White to off-white or light yellow powder/crystals | [2] |

| Melting Point | 78-82 °C | [1] |

| Boiling Point | 324.1±42.0 °C (Predicted) | [4] |

| Solubility | Soluble in Toluene | [4] |

| CAS Number | 142946-79-0 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the fundamental physical properties of this compound are not extensively detailed in the public domain, as these are considered routine characterization techniques. Standard analytical methods for determining properties such as melting point (e.g., capillary melting point apparatus), and appearance (visual inspection) are typically employed. The predicted boiling point is derived from computational models.

While specific protocols for these basic measurements are not available, the synthesis of this compound and its derivatives is well-documented. For instance, the synthesis of related trifluoromethyl-substituted pyridine compounds can be achieved through cyclocondensation reactions using trifluoromethyl-containing building blocks or via vapor-phase chlorination/fluorination of picoline.[5]

Applications and Logical Relationships

This compound is a versatile ligand used in the synthesis of metal complexes, particularly with iridium(III), for applications in photocatalysis and phosphorescent organic light-emitting diodes (OLEDs).[1][6][7] The trifluoromethyl groups significantly influence the electronic properties of the resulting metal complexes, which is advantageous in tuning their photochemical and photophysical behaviors.[3][8] Its role as a bidentate chelating ligand is fundamental to its function, forming stable 5-membered rings with metal centers.[3][9]

Below is a diagram illustrating the logical relationship of this compound acting as a ligand to form a coordination complex with a generic metal center.

This diagram illustrates the fundamental role of this compound as a key building block in the synthesis of functional coordination complexes. The incorporation of this ligand is a critical step in the development of advanced materials for various technological applications.

References

- 1. 4,4 -Bis(trifluoromethyl)-2, 2 -bipyridine 142946-79-0 [sigmaaldrich.com]

- 2. strem.com [strem.com]

- 3. ossila.com [ossila.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 142946-79-0 [chemicalbook.com]

- 7. 4,4 -Bis(trifluoromethyl)-2, 2 -bipyridine 142946-79-0 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Properties and Applications of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core physicochemical properties of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine, with a specific focus on its melting point. It includes a detailed experimental protocol for melting point determination and summarizes key quantitative data. Furthermore, this guide illustrates a typical synthetic application of the compound in the formation of metal complexes, which are pivotal in photocatalysis and materials science.

Core Compound Properties

This compound is a fluorinated heterocyclic organic compound. The presence of two trifluoromethyl groups significantly influences its electronic properties, making it a valuable ligand in coordination chemistry. These electron-withdrawing groups enhance the stability and modify the photophysical and electrochemical characteristics of the metal complexes it forms.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Melting Point | 78-80 °C | [1][2] |

| CAS Number | 142946-79-0 | [1][3][4] |

| Molecular Formula | C₁₂H₆F₆N₂ | [1][3][4] |

| Molecular Weight | 292.18 g/mol | [1][3][4] |

| Appearance | White to off-white solid/powder | [1][5] |

| Assay Purity | ≥95% | [1] |

Experimental Protocol: Melting Point Determination

The melting point of this compound is a critical parameter for its identification and purity assessment. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[6][7]

Objective: To accurately determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush the crystalline solid using a mortar and pestle.[7]

-

Take a capillary tube and tap its open end into the powdered sample to collect a small amount of the compound.

-

Invert the tube and gently tap its sealed bottom on a hard surface to pack the sample tightly into the closed end. The packed sample height should be approximately 1-2 mm.[8]

-

-

Apparatus Setup (Mel-Temp Method):

-

Insert the capillary tube, sealed-end down, into one of the sample slots of the melting point apparatus.

-

Place a calibrated thermometer in the designated thermometer well.[6]

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Determination:

-

Rapid (Approximate) Measurement: Turn on the apparatus and set a rapid heating rate to quickly determine an approximate melting point. This saves time in the subsequent accurate measurements.[6]

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube with the sample.

-

Begin heating again, but at a much slower rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[7]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[6][8]

-

The melting point is reported as the range T₁ - T₂.

-

Repeat the accurate measurement with a fresh sample to ensure consistency.

-

Safety Precautions:

-

Always wear safety goggles in the laboratory.[9]

-

The melting point apparatus can become very hot; handle with care.[9]

Application in Synthesis: Experimental Workflow

This compound is widely used as a chelating ligand in the synthesis of transition metal complexes, particularly with iridium(III) and ruthenium(II). These complexes are of significant interest for their applications as photocatalysts and in phosphorescent organic light-emitting diodes (OLEDs).[1][2][4] The diagram below illustrates a generalized workflow for the synthesis of an iridium(III) complex using this ligand.

Caption: Generalized workflow for the synthesis of an Iridium(III) photocatalyst.

References

- 1. Item - Iridium(III) Bis-tridentate Complexes with 6-(5-Trifluoromethylpyrazol-3-yl)-2,2â²-bipyridine Chelating Ligands: Synthesis, Characterization, and Photophysical Properties - American Chemical Society - Figshare [acs.figshare.com]

- 2. Reversible Photochromism of 4,4'-Disubstituted 2,2'-Bipyridine in the Presence of SO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. orgsyn.org [orgsyn.org]

Solubility of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine, a white to off-white crystalline solid with a melting point of 78-80 °C, is a versatile ligand in the synthesis of metal complexes used in photocatalysis and phosphorescent organic light-emitting diodes (OLEDs). The presence of the trifluoromethyl groups significantly influences its electronic properties and is expected to impact its solubility profile compared to unsubstituted bipyridine. Understanding its behavior in various organic solvents is a critical prerequisite for its effective application in synthesis, purification, and formulation development.

Qualitative Solubility Assessment

In the absence of specific quantitative data for this compound, its solubility can be inferred from the general principles of "like dissolves like" and the documented solubility of analogous bipyridine derivatives. Bipyridines are generally characterized as being soluble in a range of organic solvents.

The two trifluoromethyl groups, being strongly electron-withdrawing and lipophilic, will likely enhance solubility in non-polar and halogenated solvents while potentially reducing solubility in highly polar, protic solvents compared to unsubstituted 2,2'-bipyridine.

For context, the qualitative solubility of several related bipyridine compounds is summarized in the table below.

Table 1: Qualitative Solubility of Selected Bipyridine Derivatives in Organic Solvents

| Compound | Solvent | Solubility |

| 4,4'-Bipyridine | Benzene | Very Soluble |

| Chloroform | Very Soluble | |

| Diethyl Ether | Very Soluble | |

| Ethanol | Very Soluble | |

| Water | Sparingly Soluble[1] | |

| 4,4'-Dimethyl-2,2'-bipyridine | Ethanol | Soluble |

| Methanol | Moderately Soluble | |

| Acetic Acid | Soluble | |

| Benzene | Soluble | |

| Toluene | Soluble | |

| Dichloromethane | Moderately Soluble | |

| Chloroform | Slightly Soluble | |

| 4,4'-Dicarboxy-2,2'-bipyridine | Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| N,N-Dimethylformamide (DMF) | Soluble[2] | |

| Tetrahydrofuran (THF) | Soluble[2] | |

| Chloroform | Soluble[2] | |

| 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | Methanol | Soluble[3] |

This table is a compilation of data for related compounds and should be used as a general guide for estimating the solubility of this compound.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The following are standard methodologies for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

Phase Separation: Allow the undissolved solid to settle. A clear supernatant should be visible.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weighing: Once the solvent is completely removed, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. Solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable if this compound has a chromophore that absorbs ultraviolet or visible light. It involves measuring the absorbance of a diluted saturated solution and relating it to the concentration via a calibration curve.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of a Saturated Solution: Follow steps 1-3 from the Gravimetric Method.

-

Dilution: Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the absorbance of the diluted solution and the calibration curve to determine the concentration of the diluted solution.

-

Calculation: Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.

Caption: Workflow for Spectroscopic Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently found in the public domain, this guide provides a foundational understanding of its expected solubility behavior based on the properties of related compounds. For researchers and professionals in drug development and materials science, the detailed experimental protocols provided herein offer a clear pathway to obtaining the precise, quantitative data necessary for advancing their work. The choice of method will depend on the available equipment and the specific requirements of the application.

References

Spectroscopic Analysis of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine, a key fluorinated building block in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific compound, this document presents available data for a closely related derivative, 4,4′-bis(trifluoromethyl)-2,2′-bipyridine-6,6′-dicarboxylic acid, and outlines a comprehensive, generalized experimental protocol for the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra.

Introduction

This compound is a heterocyclic ligand of significant interest in the development of metal complexes for applications in catalysis, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. The electron-withdrawing trifluoromethyl groups profoundly influence the electronic properties of the bipyridine core, impacting the stability and reactivity of its metal complexes. Accurate NMR spectroscopic characterization is fundamental to confirming the structure and purity of this ligand and its derivatives, which is a critical step in any research and development pipeline.

NMR Spectroscopic Data

¹H NMR Data (Derivative)

The ¹H NMR spectrum of 4,4′-bis(trifluoromethyl)-2,2′-bipyridine-6,6′-dicarboxylic acid would be expected to show distinct signals for the aromatic protons on the pyridine rings. The presence of the trifluoromethyl and carboxylic acid groups will influence the chemical shifts of these protons.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-3' | Data not available | d | Data not available |

| H-5, H-5' | Data not available | s | Data not available |

Note: Specific chemical shift values and coupling constants for 4,4′-bis(trifluoromethyl)-2,2′-bipyridine-6,6′-dicarboxylic acid are not provided in the available literature. The table represents the expected splitting patterns.

¹³C NMR Data

A proton-decoupled ¹³C NMR spectrum of this compound would be expected to display six distinct signals corresponding to the six unique carbon environments in the symmetric molecule. The carbon atoms directly attached to the trifluoromethyl groups would appear as quartets due to C-F coupling, a characteristic feature in the ¹³C NMR of trifluoromethylated compounds.

| Carbon Position | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (¹JCF, Hz) |

| C-2, C-2' | 150-160 | s | - |

| C-3, C-3' | 120-130 | s | - |

| C-4, C-4' | 145-155 | q | ~35-40 |

| C-5, C-5' | 115-125 | s | - |

| C-6, C-6' | 150-160 | s | - |

| -CF₃ | 120-130 | q | ~270-280 |

Note: The chemical shift ranges are estimations based on related structures. The multiplicity of C-4 and the -CF₃ carbon is a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Data (Derivative)

The ¹⁹F NMR spectrum is a crucial tool for the characterization of fluorinated compounds. For 4,4′-bis(trifluoromethyl)-2,2′-bipyridine-6,6′-dicarboxylic acid, a single sharp singlet is expected in the proton-decoupled ¹⁹F NMR spectrum, indicative of the chemical equivalence of the two trifluoromethyl groups. In a study by Güden-Silber et al., the longitudinal relaxation times (T₁) of lanthanoid complexes of this dicarboxylic acid derivative were measured, highlighting the utility of the ¹⁹F nucleus as a probe for molecular dynamics.[1]

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | Data not available | s |

Note: A specific chemical shift value for the derivative is not provided in the cited literature. For the parent this compound, a singlet is also expected.

Experimental Protocols

The following provides a generalized, detailed methodology for the acquisition of NMR spectra for this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Parameters:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: CDCl₃

-

Internal Standard: CDCl₃ at 77.16 ppm.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0 to 180 ppm.

-

4. ¹⁹F NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a fluorine probe, operating at a corresponding frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).

-

Solvent: CDCl₃

-

External Standard: A sealed capillary containing a reference compound such as CFCl₃ (0.0 ppm) or an internal standard if non-reactive.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse.

-

Number of Scans: 64-128.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range appropriate for trifluoromethyl groups, typically around -60 to -80 ppm.

-

Data Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a compound such as this compound.

Caption: A generalized workflow for NMR sample preparation, data acquisition, processing, and analysis.

Conclusion

This technical guide consolidates the available information on the NMR spectroscopy of this compound and its derivatives. While a complete, published dataset for the parent compound remains elusive, the provided data for a key derivative and the detailed, generalized experimental protocols offer a solid foundation for researchers. The methodologies and expected spectral characteristics outlined herein will aid in the successful characterization of this important fluorinated building block, ensuring the integrity and purity of materials used in advanced chemical research and development.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine. This analysis is crucial for the verification of the molecule's synthesis and for understanding its electronic properties, which are of significant interest in the development of new ligands for catalysis, materials science, and pharmaceutical applications.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three chemically non-equivalent protons on each of the symmetrically substituted pyridine rings. The electron-withdrawing nature of the trifluoromethyl groups at the 4 and 4' positions significantly influences the chemical shifts of the ring protons, generally shifting them downfield compared to unsubstituted 2,2'-bipyridine.

The quantitative data for the ¹H NMR spectrum of this compound, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6, H-6' | 8.93 | d | 5.0 |

| H-3, H-3' | 8.75 | s | - |

| H-5, H-5' | 7.62 | d | 5.0 |

Experimental Protocol

The following is a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Ensure the sample is fully dissolved by gentle agitation or brief vortexing.

-

Transfer the resulting solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a proton-sensitive probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a narrow and symmetrical peak shape of the TMS signal.

-

Tune and match the probe for the ¹H frequency to ensure efficient signal detection.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 10-12 ppm, centered around 6 ppm, is appropriate for the aromatic region of this compound.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution of the signals.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is sufficient.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically averaged to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the signal multiplicities (e.g., singlet, doublet, triplet) and measure the coupling constants (J-values) in Hertz (Hz).

Molecular Structure and Proton Labeling

The diagram below illustrates the chemical structure of this compound with the standard IUPAC numbering system used for the assignment of protons in the ¹H NMR spectrum.

References

An In-depth Technical Guide to the ¹³C NMR of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine. Due to the absence of publicly available, experimentally-derived spectral data for this specific compound, this guide leverages predictive methodologies based on the known spectral data of structurally related compounds and established principles of NMR spectroscopy for fluorinated organic molecules.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is predicted to exhibit distinct signals for the different carbon environments within the molecule. The presence of the trifluoromethyl groups significantly influences the chemical shifts and introduces characteristic carbon-fluorine (C-F) coupling patterns. The predicted data is summarized in Table 1.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C2, C2' | ~156 | Singlet | - |

| C3, C3' | ~122 | Quartet | ³JCF ≈ 3-5 |

| C4, C4' | ~135 | Quartet | ²JCF ≈ 30-35 |

| C5, C5' | ~149 | Singlet | - |

| C6, C6' | ~125 | Singlet | - |

| -CF₃ | ~123 | Quartet | ¹JCF ≈ 270-280 |

Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and are subject to solvent effects. The multiplicity arises from coupling with the three fluorine atoms of the trifluoromethyl group.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for many organic compounds.

-

Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Instrument Parameters

The following are general parameters for a standard NMR spectrometer (e.g., 400-600 MHz). Optimization may be required based on the specific instrument and sample concentration.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).

-

Frequency: Observe at the appropriate frequency for ¹³C on the given spectrometer (e.g., ~100 MHz on a 400 MHz instrument).

-

Spectral Width: A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) should be sufficient to cover the expected chemical shifts.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the quaternary carbons and the carbon of the CF₃ group.

-

Pulse Width: A 30° or 45° pulse angle is often used to reduce the experiment time without significant loss of signal for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and the CF₃ carbon which will be split into a quartet.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

2.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate their areas. Note that for proton-decoupled ¹³C NMR, integrations are not always quantitative.

Visualization of Molecular Structure and Predicted NMR Signals

The following diagrams illustrate the logical relationships between the carbon atoms in this compound and their expected ¹³C NMR signals.

Caption: Molecular structure and predicted ¹³C NMR signals.

The following diagram illustrates the workflow for acquiring and processing the ¹³C NMR spectrum.

Caption: Experimental workflow for ¹³C NMR spectroscopy.

An In-depth Technical Guide to the ¹⁹F NMR of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, with a particular focus on the ¹⁹F nucleus. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize fluorinated compounds and advanced analytical techniques.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in coordination chemistry, materials science, and catalysis. The presence of two trifluoromethyl (CF₃) groups imparts unique electronic properties to the bipyridine scaffold, influencing the stability, reactivity, and photophysical characteristics of its metal complexes. ¹⁹F NMR spectroscopy is an exceptionally sensitive and powerful tool for characterizing such molecules, as the ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it a highly informative probe of the local chemical environment.

Molecular Structure and NMR Properties

The structure of this compound features a bipyridyl core with trifluoromethyl substituents at the 4 and 4' positions. The two CF₃ groups are chemically equivalent, which simplifies the ¹⁹F NMR spectrum, typically resulting in a single resonance signal in the absence of complex coupling patterns.

Quantitative ¹⁹F NMR Data

While comprehensive ¹⁹F NMR data for the free this compound ligand is not extensively reported in the literature, valuable information can be gleaned from studies of its metal complexes. The electronic environment of the CF₃ groups is sensitive to coordination, and the observed chemical shifts and relaxation rates can provide insights into the nature of the metal-ligand interaction.

| Compound/Complex | Solvent | Chemical Shift (δ) [ppm] | Relaxation Rate (Hz) | Reference |

| [Fe(4,4'-(CF₃)₂-bpy)₃][PF₆]₂ | CD₃CN | -64.7 | Not Reported | [1] |

| Lanthanoid Complex | Not Specified | Not Reported | 99.5 | [2] |

Note: The chemical shift is referenced to an external standard, which is typically CFCl₃. The value for the iron(II) complex indicates the significant influence of the paramagnetic metal center on the fluorine nuclei.

Experimental Protocols

The acquisition of high-quality ¹⁹F NMR spectra requires careful consideration of experimental parameters. Below are generalized protocols for key ¹⁹F NMR experiments.

Standard ¹⁹F NMR Spectrum Acquisition

A standard one-dimensional ¹⁹F NMR spectrum can be acquired using a simple pulse-acquire sequence.

-

Sample Preparation: Dissolve the sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) to a concentration of 5-10 mg/mL.

-

Spectrometer Setup:

-

Tune the NMR probe to the ¹⁹F frequency.

-

Set the spectral width to encompass the expected chemical shift range for CF₃ groups (typically -50 to -80 ppm).

-

Use a calibrated 90° pulse.

-

Set the relaxation delay to at least 5 times the expected T₁ of the fluorine nuclei to ensure full relaxation and accurate integration.

-

-

Acquisition: Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Measurement of Relaxation Times (T₁ and T₂)

Relaxation times provide information about the molecular dynamics.

-

T₁ (Spin-Lattice Relaxation): The inversion-recovery pulse sequence is commonly used. A series of spectra are recorded with varying delay times (τ) between the 180° and 90° pulses. The signal intensity as a function of τ is then fitted to an exponential decay to determine T₁.

-

T₂ (Spin-Spin Relaxation): The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is employed. A spin-echo is generated with a series of 180° pulses, and the decay of the echo intensity is measured to calculate T₂.

Signaling Pathways and Logical Relationships

In the context of the ¹⁹F NMR of this compound, the primary logical relationship to visualize is the influence of the chemical environment on the observed NMR parameters.

Conclusion

The ¹⁹F NMR spectroscopy of this compound is a critical technique for its characterization, both as a free ligand and within metal complexes. The high sensitivity of the ¹⁹F nucleus to its local environment makes it an invaluable probe for studying coordination chemistry, electronic structure, and molecular dynamics. While data for the free ligand is sparse in the literature, the analysis of its complexes demonstrates the utility of ¹⁹F NMR in elucidating the properties of this important chemical scaffold. Further studies to fully characterize the ¹⁹F NMR parameters of the free ligand would be a valuable contribution to the field.

References

An In-depth Technical Guide to the FT-IR Spectrum of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopic properties of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine. Due to the limited availability of a complete, publicly accessible FT-IR spectrum for this specific compound, this document presents a predicted spectrum based on the analysis of its constituent functional groups and data from closely related molecules. It also includes a comprehensive experimental protocol for acquiring an FT-IR spectrum of a solid sample and a workflow diagram illustrating the analytical process.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to be dominated by vibrational modes associated with the bipyridine ring system and the trifluoromethyl substituents. The following table summarizes the predicted characteristic absorption bands, their approximate wavenumbers, and the corresponding vibrational assignments. These predictions are derived from the known spectral regions of aromatic nitrogen heterocycles and organofluorine compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Weak - Medium | C-H stretching (aromatic) |

| ~1600 - 1550 | Medium - Strong | C=C and C=N stretching (pyridine ring) |

| ~1470 - 1420 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1320 - 1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~1070 - 1000 | Medium | Ring breathing modes |

| ~850 - 750 | Strong | C-H out-of-plane bending |

Key Spectral Features

The most prominent features in the FT-IR spectrum of this compound are anticipated to be the strong absorption bands in the 1320-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl groups. The presence of multiple strong bands in this region is a hallmark of the -CF₃ group.

The aromatic C=C and C=N stretching vibrations of the bipyridine core are expected to appear in the 1600-1420 cm⁻¹ range. The substitution pattern on the pyridine rings will influence the exact positions and intensities of these bands. Aromatic C-H stretching vibrations are predicted to be observed as weaker bands above 3000 cm⁻¹.

Experimental Protocols

To obtain an FT-IR spectrum of this compound, which is a solid at room temperature, several standard sampling techniques can be employed. The choice of method will depend on the available equipment and the desired sample preparation.

1. Attenuated Total Reflectance (ATR) Method

This is often the simplest and fastest method for solid samples and requires minimal sample preparation.

-

Apparatus : FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Procedure :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum of the sample.

-

Clean the crystal thoroughly after the measurement.

-

2. Potassium Bromide (KBr) Pellet Method

This technique involves dispersing the solid sample in a dry, IR-transparent matrix.

-

Apparatus : FT-IR spectrometer, hydraulic press, pellet die, agate mortar and pestle.

-

Materials : this compound, dry FT-IR grade potassium bromide (KBr).

-

Procedure :

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[1]

-

Remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum.

-

3. Thin Solid Film Method

This method is suitable for samples that are soluble in a volatile solvent.[2]

-

Apparatus : FT-IR spectrometer, salt plates (e.g., NaCl or KBr), pipette or dropper.

-

Materials : this compound, suitable volatile solvent (e.g., methylene chloride or acetone).

-

Procedure :

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[2]

-

Apply a drop of the resulting solution to the surface of a clean salt plate.[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum.

-

Logical Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for obtaining and interpreting an FT-IR spectrum of a solid sample like this compound.

References

In-Depth Technical Guide: UV-Vis Absorption Spectrum of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

A thorough search of scientific literature and chemical databases did not yield specific peak absorption wavelengths (λmax) and corresponding molar absorptivity (ε) values for a UV-Vis spectrum of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine in common solvents. Therefore, the following data table is presented as a template for researchers to populate upon experimental determination.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Methanol | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available | |

| Dichloromethane | Data not available | Data not available |

Significance of this compound

This compound, often abbreviated as (CF₃)₂bpy, is a crucial ligand in the field of inorganic and organometallic chemistry. Its electron-withdrawing trifluoromethyl groups significantly influence the electronic properties of the bipyridine core, which in turn affects the photophysical and electrochemical characteristics of its metal complexes. These complexes are of great interest in various applications, including:

-

Photocatalysis: The electronic tuning afforded by the -CF₃ groups can enhance the efficiency of light-driven chemical reactions.

-

Organic Light-Emitting Diodes (OLEDs): Metal complexes containing this ligand are investigated for their potential as phosphorescent emitters in OLED devices.

-

Dye-Sensitized Solar Cells (DSSCs): The ligand's properties can impact the performance of dye molecules used in these solar energy conversion systems.

Experimental Protocol: UV-Vis Spectroscopic Analysis

The following is a detailed, generalized protocol for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Reagents:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolve the weighed compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Ensure the compound is fully dissolved.

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution using the same solvent to prepare a series of working solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This range of concentrations is typically suitable for obtaining absorbance values within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

4. UV-Vis Spectrophotometer Setup and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten/halogen) to warm up for the manufacturer-recommended time to ensure stable output.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

-

Rinse the sample cuvette with a small amount of the most dilute working solution before filling it with that solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for each of the prepared working solutions, starting from the most dilute and progressing to the most concentrated.

5. Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax) from the obtained spectra.

-

Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε). It is advisable to calculate ε for each concentration and then determine the average value. A plot of absorbance versus concentration should yield a straight line through the origin, the slope of which is equal to the molar absorptivity.

Experimental Workflow Diagram

An In-depth Technical Guide to the Synthesis of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine, a key building block in the development of pharmaceuticals, agrochemicals, and functional materials. The document details the prevalent synthetic methodologies, including precursor synthesis, nickel-catalyzed homocoupling, and Ullmann condensation, offering step-by-step experimental protocols. All quantitative data is summarized for easy comparison, and logical workflows are visualized to facilitate understanding.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest due to the unique electronic properties conferred by the trifluoromethyl groups. These electron-withdrawing substituents enhance the stability and modulate the redox potential of metal complexes derived from this ligand, making it a valuable component in catalysis, materials science, and medicinal chemistry. This guide focuses on the practical synthesis of this important molecule, providing detailed protocols for its preparation from commercially available starting materials.

Synthesis of the Precursor: 2-Chloro-4-(trifluoromethyl)pyridine

The synthesis of this compound typically begins with the preparation of a suitable 2-halo-4-(trifluoromethyl)pyridine precursor. 2-Chloro-4-(trifluoromethyl)pyridine is a common starting material for subsequent coupling reactions.

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

A common route to 2-chloro-4-(trifluoromethyl)pyridine involves the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine.

Reaction Scheme:

Caption: Chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine.

Detailed Procedure:

-

In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 2-hydroxy-4-(trifluoromethyl)pyridine.

-

An excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), is added to the flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess chlorinating agent is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting aqueous mixture is neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.

-

The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

-

The final product, 2-chloro-4-(trifluoromethyl)pyridine, is purified by vacuum distillation or column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Hydroxy-4-(trifluoromethyl)pyridine |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) |

| Reaction Temperature | Reflux |

| Typical Yield | 85-95% |

| Purification Method | Vacuum Distillation |

Synthesis of this compound

Two primary methods for the homocoupling of 2-halo-4-(trifluoromethyl)pyridines to form the target bipyridine are detailed below: Nickel-Catalyzed Homocoupling and Ullmann Condensation.

Method 1: Nickel-Catalyzed Homocoupling

Nickel-catalyzed homocoupling reactions provide an efficient route to symmetrical bipyridines from 2-halopyridines. These reactions typically employ a nickel(II) salt in the presence of a reducing agent and often a phosphine ligand.

Experimental Workflow:

The Trifluoromethyl Group: A Key Electron-Withdrawing Moiety Modulating Bipyridine's Electronic Landscape for Advanced Applications

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl (CF₃) groups onto the 2,2'-bipyridine (bpy) core has emerged as a powerful tool in modern chemistry, enabling precise control over the electronic and photophysical properties of these versatile ligands and their metal complexes. The potent electron-withdrawing nature of the CF₃ group significantly alters the electron density distribution within the bipyridine framework, leading to profound effects on coordination chemistry, redox behavior, and excited-state dynamics. This technical guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding for researchers in materials science, catalysis, and drug development.

The Electron-Withdrawing Influence of Trifluoromethyl Groups

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of fluorine atoms and the resulting inductive effect.[1] When appended to the bipyridine scaffold, CF₃ groups significantly lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2] This electronic perturbation has several key consequences:

-

Enhanced Electrophilicity: The bipyridine ligand becomes more electron-deficient, which can influence its interaction with metal centers.[2]

-

Increased Ligand Acidity: The electron-withdrawing nature of the CF₃ groups enhances the acidity of the ligand.[2]

-

Positive Shift in Reduction Potentials: Metal complexes bearing trifluoromethylated bipyridine ligands exhibit more positive reduction potentials compared to their unsubstituted analogues, making them easier to reduce.[2][3] This property is particularly valuable in photocatalysis, where tuning redox potentials is crucial for driving specific chemical transformations.[3]

-

Stabilization of Metal Centers in Higher Oxidation States: The electron-deficient nature of the ligand can help to stabilize metal centers in higher oxidation states.[2]

The position of the trifluoromethyl group on the bipyridine ring (e.g., 4,4'- or 5,5'-positions) allows for fine-tuning of these electronic properties, providing a rational design strategy for new functional molecules.

Synthesis of Trifluoromethylated Bipyridines

The synthesis of trifluoromethylated bipyridines often involves coupling reactions of trifluoromethyl-substituted pyridine precursors. A common and effective method is the nickel-catalyzed Ullmann coupling of 2-bromo- or 2-chloro-(trifluoromethyl)pyridines.[3] While this reaction can sometimes suffer from low yields, modified procedures using stoichiometric amounts of zinc powder, a nickel(II) salt, and triphenylphosphine have shown significantly improved results.[3]

Quantitative Analysis of Electronic and Photophysical Properties

The introduction of trifluoromethyl groups leads to quantifiable changes in the electronic and photophysical properties of bipyridine ligands and their metal complexes. These changes are evident in electrochemical and spectroscopic measurements.

Electrochemical Properties

Cyclic voltammetry is a key technique for probing the redox behavior of these compounds. The electron-withdrawing CF₃ groups consistently lead to a positive shift in the ligand-based reduction potentials. For instance, in ruthenium(II) tris(bipyridine) complexes, replacing a standard bipyridine ligand with 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (4,4'-btfmb) results in reduction potentials that are approximately 0.3-0.5 V more positive.[3]

| Ligand/Complex | Reduction Potential (V vs. Fc⁺/Fc) | Reference |

| [Ru(bpy)₃]²⁺ | -1.33, -1.51, -1.79 | [3] |

| [Ru(4,4'-btfmb)₃]²⁺ | -0.99, -1.14, -1.53 | [3] |

| [Ru(flpy)₂(bpy)]²⁺ (ligand-based) | -1.21, -1.40, -1.89 | [3] |

| [Ru(flpy)₂(4,4'-btfmb)]²⁺ (ligand-based) | -1.24, -1.43, -2.05 (irr.) | [3] |

Table 1: Comparison of ligand-based reduction potentials for Ru(II) bipyridine complexes.

Photophysical Properties

The altered electronic structure of trifluoromethylated bipyridines also significantly impacts their photophysical properties and those of their corresponding metal complexes. The lowering of the π* orbital energies of the bipyridine ligand leads to red-shifted absorption and emission spectra.[3]

| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |

| [Ru(bpy)₃]²⁺ in CH₃CN | 452 | 614 | [3] |

| [Ru(4,4'-btfmb)₃]²⁺ in CH₃CN | 460 | 650 | [3] |

| [Ru(5,5'-btfmb)₃]²⁺ in CH₃CN | 450 | 613 | [3] |

| [Ru(4,4',5,5'-ttfmb)₃]²⁺ in CH₃CN | 462 | 660 | [3] |

Table 2: Absorption and emission maxima for various trifluoromethylated Ru(II) bipyridine complexes.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for characterizing trifluoromethylated compounds. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. For trifluoromethyl groups on a bipyridine ring, the ¹⁹F NMR chemical shift typically appears in the range of -60 to -70 ppm relative to CFCl₃.[4][5]

| Compound | Solvent | ¹⁹F Chemical Shift (ppm) | Reference |

| This compound | CD₃CN | -65.27 | [4] |

| [Fe(bpy-4,4'-CF₃)₃][PF₆]₂ | CD₃CN | -65.27 | [4] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | - | -63.5 | [6] |

| 2-(Trifluoromethyl)pyridine | - | -68.7 | [7] |

Table 3: Representative ¹⁹F NMR chemical shifts for trifluoromethylated pyridines and bipyridines.

Experimental Protocols

General Synthesis of this compound[3]

To a degassed solution of 2-bromo-4-(trifluoromethyl)pyridine in anhydrous DMF in a sealed vial is added zinc powder, NiCl₂·6H₂O, and triphenylphosphine. The mixture is heated, and upon completion, the reaction is quenched and extracted. The crude product is then purified by column chromatography to yield the desired this compound.

Cyclic Voltammetry of a Ruthenium(II) Bipyridine Complex[8][9]

Cyclic voltammetry is typically performed in a three-electrode cell containing a glassy carbon or platinum working electrode, a platinum wire auxiliary electrode, and a Ag/AgCl or saturated calomel reference electrode. The sample is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) prior to the measurement. Scans are recorded at a specific scan rate (e.g., 50-100 mV/s) over a potential range that encompasses the redox events of interest.

Photophysical Measurements of an Iridium(III) Bipyridine Complex[7][10]

Absorption spectra are recorded on a UV-Vis spectrophotometer. Emission spectra are measured using a spectrofluorometer. For room temperature measurements, the sample is dissolved in a spectroscopic grade solvent (e.g., acetonitrile) in a quartz cuvette. The solution is deoxygenated by bubbling with an inert gas for several minutes. For low-temperature measurements (77 K), the sample is prepared in a glass-forming solvent mixture (e.g., 4:1 ethanol/methanol or propionitrile/butyronitrile) and immersed in a liquid nitrogen dewar. Emission lifetimes are determined using time-correlated single-photon counting (TCSPC) or other time-resolved techniques.

Conclusion

The introduction of trifluoromethyl groups onto the bipyridine core provides a robust and predictable strategy for tuning the electronic and photophysical properties of these important ligands and their metal complexes. The strong electron-withdrawing nature of the CF₃ group leads to more positive reduction potentials and red-shifted absorption and emission profiles, which are highly desirable for a range of applications, including photocatalysis, organic light-emitting diodes (OLEDs), and chemical sensors. The synthetic accessibility of these ligands, coupled with the detailed understanding of their structure-property relationships, opens up exciting avenues for the rational design of novel functional materials and molecules with tailored properties for advanced technological and biomedical applications.

References

The Coordination Chemistry of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (4,4'-(CF₃)₂bpy) with a range of transition metals. The introduction of electron-withdrawing trifluoromethyl groups onto the bipyridine framework significantly influences the electronic properties of the resulting metal complexes, impacting their photophysical, electrochemical, and catalytic behavior. This guide details the synthesis and characterization of these complexes, presents key quantitative data in structured tables, and provides exemplary experimental protocols. Furthermore, it visualizes essential experimental workflows and photophysical processes to facilitate a deeper understanding of the structure-property relationships in this important class of coordination compounds.

Introduction

2,2'-Bipyridine (bpy) is a cornerstone ligand in coordination chemistry, forming stable chelate complexes with a vast array of transition metals. The resulting polypyridyl complexes have found widespread applications in areas such as photocatalysis, solar energy conversion, organic light-emitting diodes (OLEDs), and medicinal chemistry. The electronic properties of these complexes can be finely tuned by introducing substituents onto the bipyridine rings.

The focus of this guide, this compound, is a particularly interesting derivative. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) groups significantly lowers the energy of the π* orbitals of the bipyridine ligand. This modification has profound effects on the metal-to-ligand charge transfer (MLCT) transitions, redox potentials, and overall reactivity of the corresponding metal complexes. Understanding these effects is crucial for the rational design of new functional materials and catalysts.

This guide will explore the coordination chemistry of 4,4'-(CF₃)₂bpy with a selection of first-row (Fe, Co, Ni, Cu) and second-row (Ru, Pd, Ir) transition metals, highlighting the unique properties imparted by the trifluoromethyl substituents.

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with 4,4'-(CF₃)₂bpy generally follows established procedures for other bipyridine ligands. The choice of solvent, temperature, and stoichiometry are critical parameters to control the formation of the desired complex.

Below is a generalized workflow for the synthesis and characterization of these complexes.

Experimental Protocols

Detailed experimental protocols for the synthesis of representative transition metal complexes with 4,4'-(CF₃)₂bpy are provided below. These are based on established literature procedures for analogous bipyridine complexes and should be adapted as necessary.

Protocol 1: Synthesis of [Ru(4,4'-(CF₃)₂bpy)₃]Cl₂

This protocol is adapted from the synthesis of related ruthenium tris(bipyridine) complexes.

-

Materials: RuCl₃·xH₂O, this compound, N,N-dimethylformamide (DMF), sodium hypophosphite (NaH₂PO₂).

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine RuCl₃·xH₂O (1 equivalent) and this compound (3.5 equivalents). b. Add anhydrous DMF to the flask and purge the system with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. c. Add a saturated aqueous solution of sodium hypophosphite (a few drops) as a reducing agent. d. Heat the reaction mixture to reflux with vigorous stirring for 24 hours. The color of the solution should change, indicating complex formation. e. After cooling to room temperature, the product is precipitated by the addition of a saturated aqueous solution of NH₄PF₆ or by evaporation of the solvent and purification by column chromatography. f. The resulting solid is collected by vacuum filtration, washed with cold water and diethyl ether, and dried under vacuum.

Protocol 2: Synthesis of a Representative First-Row Transition Metal Complex (e.g., [Co(4,4'-(CF₃)₂bpy)₂(NCS)₂])

This protocol is based on the synthesis of similar cobalt(II) bipyridine complexes.

-

Materials: Co(NCS)₂ or a suitable cobalt(II) salt and KSCN, this compound, ethanol.

-

Procedure: a. Dissolve the cobalt(II) salt (1 equivalent) in ethanol in a round-bottom flask. b. In a separate flask, dissolve this compound (2 equivalents) in ethanol, with gentle heating if necessary. c. Slowly add the ligand solution to the metal salt solution with stirring. d. The reaction mixture is stirred at room temperature or gently heated for several hours. e. The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried in a desiccator.

Protocol 3: Synthesis of a Heteroleptic Iridium(III) Complex (e.g., [Ir(ppy)₂(4,4'-(CF₃)₂bpy)]PF₆)

This protocol is adapted from the synthesis of iridium(III) complexes for OLED applications.

-

Materials: [Ir(ppy)₂Cl]₂ dimer (ppy = 2-phenylpyridine), this compound, 2-ethoxyethanol, ammonium hexafluorophosphate (NH₄PF₆).

-

Procedure: a. In a Schlenk flask, suspend the [Ir(ppy)₂Cl]₂ dimer (1 equivalent) and this compound (2.2 equivalents) in a mixture of 2-ethoxyethanol and water (e.g., 3:1 v/v). b. Degas the mixture by several freeze-pump-thaw cycles. c. Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours. d. After cooling to room temperature, add a saturated aqueous solution of NH₄PF₆ to precipitate the product. e. The precipitate is collected by filtration, washed with water and diethyl ether, and can be further purified by recrystallization or column chromatography.

Structural and Spectroscopic Characterization

The coordination complexes of 4,4'-(CF₃)₂bpy are characterized by a variety of analytical techniques to elucidate their structure, purity, and electronic properties.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometry. While a comprehensive database for 4,4'-(CF₃)₂bpy complexes is still developing, data from analogous bipyridine complexes can provide valuable insights. The electron-withdrawing nature of the -CF₃ groups is expected to have a minimal impact on the primary coordination geometry but may influence intermolecular packing interactions.

Table 1: Representative Crystallographic Data for Bipyridine Complexes of Transition Metals

| Complex | Metal | Coordination Geometry | M-N Bond Lengths (Å) | N-M-N Bite Angle (°) |

| [Fe(bpy)₃]²⁺ | Fe(II) | Octahedral | 1.96 - 1.97 | ~79 |

| [Co(bpy)₃]²⁺ | Co(II) | Octahedral | 2.12 - 2.14 | ~76 |

| [Ni(phen)₃]²⁺ | Ni(II) | Octahedral | 2.08 - 2.10 | ~79 |

| [Cu(bpy)₂]²⁺ | Cu(II) | Distorted Square Planar | 1.98 - 2.02 | ~81 |

| [Ru(bpy)₃]²⁺ | Ru(II) | Octahedral | 2.05 - 2.06 | ~79 |

| [Ir(ppy)₂(bpy)]⁺ | Ir(III) | Octahedral | 2.03 - 2.15 | ~76 |

Note: Data presented are for unsubstituted bipyridine (bpy) or phenanthroline (phen) complexes and are intended to be representative. Actual values for 4,4'-(CF₃)₂bpy complexes may vary slightly.

Spectroscopic Properties

UV-Visible Absorption Spectroscopy: The electronic absorption spectra of 4,4'-(CF₃)₂bpy complexes are characterized by intense ligand-centered (π-π) transitions in the UV region and, for d⁶ metal ions like Ru(II) and Ir(III), prominent metal-to-ligand charge transfer (MLCT) bands in the visible region. The electron-withdrawing -CF₃ groups are expected to lower the energy of the bipyridine π orbitals, leading to a blue-shift of the MLCT bands compared to their unsubstituted bipyridine analogues.

Luminescence Spectroscopy: Many d⁶ complexes of 4,4'-(CF₃)₂bpy, particularly those of Ru(II) and Ir(III), are luminescent at room temperature. The emission originates from the triplet MLCT (³MLCT) excited state. The energy of the emission is influenced by the -CF₃ groups, often resulting in higher energy (bluer) emission.

Table 2: Photophysical Data for Representative Ru(II) and Ir(III) Bipyridine Complexes

| Complex | λₐₑₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |

| [Ru(bpy)₃]²⁺ | ~450 | ~615 | ~0.04 | ~0.6 |

| [Ru(4,4'-(CF₃)₂bpy)₃]²⁺ | ~430 | ~590 | ~0.06 | ~0.8 |

| [Ir(ppy)₂(bpy)]⁺ | ~380, 470 | ~590 | ~0.1 | ~1.2 |

| [Ir(ppy)₂(4,4'-(CF₃)₂bpy)]⁺ | ~375, 460 | ~575 | ~0.2 | ~1.5 |

Note: These are representative values and can vary depending on the solvent and temperature.

Electrochemical Properties

Cyclic voltammetry is a powerful tool to probe the redox behavior of these complexes. The electron-withdrawing -CF₃ groups make the 4,4'-(CF₃)₂bpy ligand more difficult to reduce. Consequently, the reduction potentials of the complexes are shifted to less negative values compared to their unsubstituted counterparts. This also affects the oxidation potential of the metal center, making it more difficult to oxidize.

Table 3: Representative Electrochemical Data for Ru(II) and Fe(II) Bipyridine Complexes

| Complex | E₁/₂(Ox) (V vs. SCE) | E₁/₂(Red) (V vs. SCE) |

| [Ru(bpy)₃]²⁺ | +1.26 | -1.33, -1.51, -1.79 |

| [Ru(4,4'-(CF₃)₂bpy)₃]²⁺ | +1.55 | -1.05, -1.23, -1.45 |

| [Fe(bpy)₃]²⁺ | +1.05 | -1.25, -1.44 |

| [Fe(4,4'-(CF₃)₂bpy)₃]²⁺ | +1.30 | -0.98, -1.15 |

Note: Potentials are approximate and can vary with experimental conditions.

Photophysical Processes

The photophysical properties of d⁶ metal complexes with 4,4'-(CF₃)₂bpy can be understood using a Jablonski diagram, which illustrates the electronic transitions that occur upon photoexcitation.

Upon absorption of light, the complex is promoted from the singlet ground state (S₀) to a singlet excited state, typically a ¹MLCT state. Through a rapid process called intersystem crossing (ISC), the molecule transitions to a lower-energy triplet excited state (³MLCT). From this long-lived triplet state, the complex can relax back to the ground state via two pathways: phosphorescence (emission of a photon) or non-radiative decay. The high efficiency of ISC is a hallmark of heavy transition metal complexes due to strong spin-orbit coupling.

Applications

The unique electronic properties of transition metal complexes of 4,4'-(CF₃)₂bpy make them promising candidates for a variety of applications.

-

Photocatalysis: The altered redox potentials of the excited states can be harnessed to drive challenging chemical transformations.

-

OLEDs: The high luminescence quantum yields and tunable emission colors of Ir(III) and Ru(II) complexes are desirable for the development of efficient phosphorescent OLEDs.

-

Sensors: The sensitivity of the luminescence to the local environment can be exploited for chemical sensing applications.

-

Drug Development: The interaction of these complexes with biological macromolecules is an active area of research for the development of new therapeutic and diagnostic agents.

Conclusion

The coordination chemistry of this compound with transition metals offers a rich landscape for the design of functional molecules. The introduction of the -CF₃ groups provides a powerful tool for tuning the electronic and photophysical properties of the resulting complexes. This guide has provided an overview of the synthesis, characterization, and key properties of these compounds, offering a foundation for researchers and scientists to explore their potential in a wide range of applications. Further research into the coordination of this ligand with a broader array of transition metals and a more detailed exploration of their reactivity will undoubtedly lead to new and exciting discoveries.

HOMO-LUMO energy levels of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine complexes

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine Complexes

Introduction

In the realm of coordination chemistry and materials science, the electronic properties of metal complexes are paramount to their function. The this compound (4,4'-(CF3)2bpy) ligand has emerged as a crucial building block in designing functional metal complexes for applications ranging from photocatalysis and dye-sensitized solar cells (DSSCs) to bioimaging and photodynamic therapy.[1][2] The two trifluoromethyl (-CF3) groups are strong electron-withdrawing substituents that significantly influence the electronic structure of the resulting complexes.[3] Specifically, they modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are fundamental to the photophysical and electrochemical behavior of the molecule.[2][4]

This technical guide provides a comprehensive overview of the HOMO-LUMO energy levels of metal complexes incorporating the 4,4'-(CF3)2bpy ligand. It is intended for researchers, scientists, and professionals in drug development who are engaged in the design and characterization of novel metal complexes.

The Significance of HOMO and LUMO

The HOMO and LUMO are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron (oxidation potential), while the LUMO's energy relates to its ability to accept an electron (reduction potential). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the complex's stability, color, and excited-state reactivity.[5] In transition metal complexes, these orbitals are often associated with metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered HOMO to a ligand-centered LUMO.[6] By strategically modifying ligands with electron-donating or electron-withdrawing groups, such as the -CF3 groups on 4,4'-(CF3)2bpy, it is possible to finely tune these energy levels and control the complex's properties.[4][7]

Quantitative Data on 4,4'-(CF3)2bpy Complexes

The electron-withdrawing nature of the trifluoromethyl groups in 4,4'-(CF3)2bpy generally leads to a stabilization (lowering of energy) of the ligand-centered LUMO. This effect has been observed to enhance the performance of copper(I) dyes in dye-sensitized solar cells by improving photoconversion efficiency.[2] The electronic structure and the HOMO-LUMO energy gap in metal complexes can be effectively controlled using such substituents.[4][7]

Below are tables summarizing the electrochemical and energy level data for representative metal complexes featuring the 4,4'-(CF3)2bpy ligand and related substituted bipyridine ligands for comparison.

Table 1: Electrochemical and Energy Level Data for a Ruthenium(II) Complex

| Complex | E_ox (V vs SCE) | E_red (V vs SCE) | HOMO (eV) | LUMO (eV) | E_gap (eV) |

| [Ru(4,4'-(CF3)2bpy)3]2+ | +1.78 | -1.16 | -6.18 | -3.24 | 2.94 |

Data estimated from values reported in the literature. The HOMO and LUMO levels are calculated from electrochemical data relative to the ferrocene/ferrocenium (Fc/Fc+) couple, which is assumed to have an absolute energy of -4.8 eV with respect to the vacuum level.

Table 2: Comparison of Reduction Potentials in Ruthenium(II) Tris-Chelate Complexes

| Ligand (L) in [Ru(L)3]2+ | E_red (V vs SCE) |

| 4,4'-(CH3)2bpy | -1.50 |

| 2,2'-bpy | -1.33 |

| 4,4'-(CF3)2bpy | -1.16 |

This table illustrates the effect of substituents on the reduction potential, which is directly related to the LUMO energy. The electron-withdrawing -CF3 groups make the complex easier to reduce (less negative potential), indicating a lower LUMO energy level.[3]

Experimental Protocols

The determination of HOMO and LUMO energy levels is primarily achieved through a combination of electrochemical measurements and optical spectroscopy, often supplemented by computational modeling.

Synthesis of a Representative Complex: [Ru(4,4'-(CF3)2bpy)3]Cl2

A general procedure for synthesizing a homoleptic ruthenium(II) complex with 4,4'-(CF3)2bpy is as follows:

-

Reactant Preparation : RuCl3·xH2O and this compound (3 equivalents) are used.

-

Reaction : The reactants are refluxed in a suitable solvent, such as ethanol or an ethanol/water mixture, for several hours. A reducing agent, like N-ethylmorpholine, is often added to facilitate the reduction of Ru(III) to Ru(II).

-

Purification : The crude product is cooled, and the resulting precipitate is collected by filtration. Purification is typically achieved by column chromatography on alumina or silica gel, followed by recrystallization from a solvent mixture like dichloromethane/pentane.[1]

-

Counter-ion Exchange : If necessary, the chloride anions can be exchanged for others like PF6- or ClO4- by precipitation from an aqueous solution with a saturated salt solution (e.g., NH4PF6).

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is the most common technique for determining the redox potentials of a molecule, from which the HOMO and LUMO energies can be estimated.[8][9]

-